molecular formula C9H7Cl2NO B1378305 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1423032-53-4

7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1378305
CAS No.: 1423032-53-4
M. Wt: 216.06 g/mol
InChI Key: SVKCLUNCNNDCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C₉H₇Cl₂NO and a molecular weight of 216.06 g/mol It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 7th and 8th positions and a ketone group at the 2nd position

Mechanism of Action

Target of Action

The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine.

Mode of Action

This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By binding to the active site of the enzyme, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body.

Pharmacokinetics

Itsmolecular weight (216.06) and predicted boiling point (373.7±42.0 °C) suggest that it may have good bioavailability

Biochemical Analysis

Biochemical Properties

7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with phenylethanolamine N-methyltransferase, where it acts as a potent reversible inhibitor . This interaction is crucial as it affects the enzyme’s ability to catalyze the methylation of phenylethanolamine, impacting the synthesis of important neurotransmitters.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of phenylethanolamine N-methyltransferase can lead to altered levels of neurotransmitters, affecting neuronal signaling pathways . Additionally, it may impact gene expression by influencing transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its inhibition of phenylethanolamine N-methyltransferase involves binding to the enzyme’s active site, preventing the methylation of phenylethanolamine . This inhibition can lead to downstream effects on neurotransmitter synthesis and release. Furthermore, it may also interact with other enzymes and proteins, leading to changes in their activity and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits phenylethanolamine N-methyltransferase without causing significant adverse effects . At higher doses, toxic effects such as central nervous system depression and hypotension have been observed . These findings highlight the importance of dosage optimization in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes oxidative reactions catalyzed by microsomal enzymes, leading to its aromatization and subsequent metabolism . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its delivery and efficacy in research and therapeutic settings.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are important for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Chlorination: The quinoline derivative undergoes chlorination to introduce chlorine atoms at the 7th and 8th positions.

    Cyclization: The chlorinated intermediate is then subjected to cyclization under specific conditions to form the tetrahydroquinoline ring.

    Oxidation: Finally, the compound is oxidized to introduce the ketone group at the 2nd position.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.

Chemical Reactions Analysis

7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to form corresponding carboxylic acids.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ketone group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7,8-dichloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1,3H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKCLUNCNNDCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255883
Record name 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-53-4
Record name 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinolinone, 7,8-dichloro-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
Reactant of Route 2
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 3
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 4
Reactant of Route 4
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 5
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 6
7,8-Dichloro-1,2,3,4-tetrahydroquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.